

# 3-Nitro-2-butanol NMR spectroscopy characterization

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## Compound Focus: 3-Nitro-2-butanol

CAS No.: 6270-16-2

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## Theoretical NMR Analysis of 3-Nitro-2-butanol

The structure of **3-nitro-2-butanol** contains key features that influence its NMR spectrum: a **chiral center** at carbon 2 and an electron-withdrawing **nitro group** (-NO<sub>2</sub>) [1].

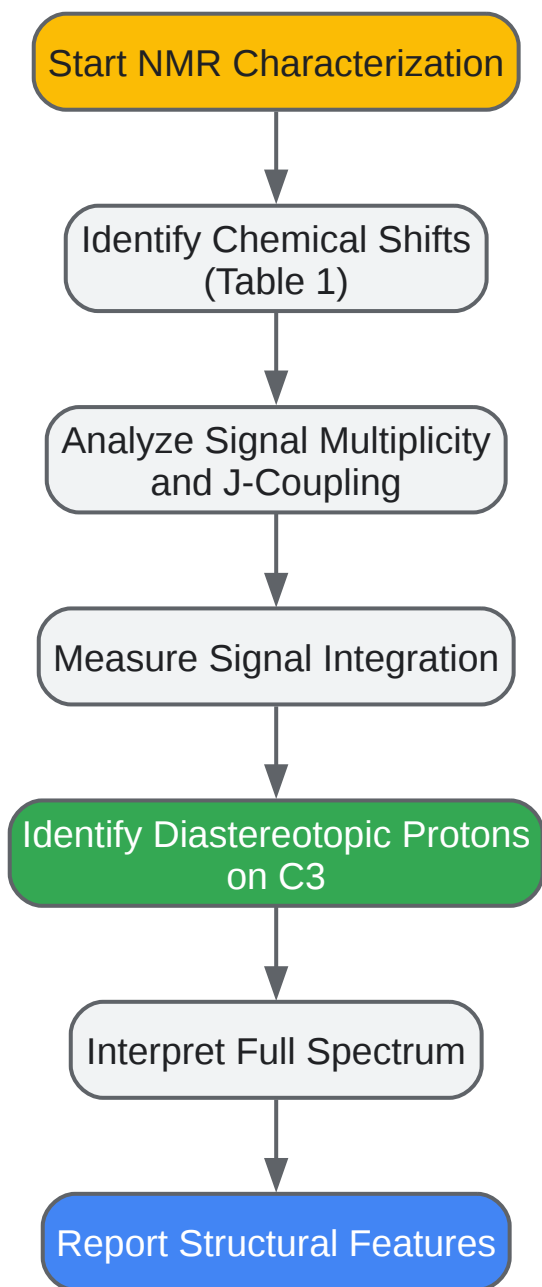
- **Chiral Center Impact:** Because carbon 2 is chiral, the two protons on the adjacent methylene group (carbon 3) are **diastereotopic**. They are not chemically equivalent and are expected to produce two distinct signals with different chemical shifts and potentially complex coupling patterns [1].
- **Nitro Group Effect:** The nitro group is strongly electron-withdrawing. It deshields the protons on carbon 3, meaning their signals will appear **downfield** (at a higher ppm value) compared to a standard alkyl chain [2].

Based on these principles and chemical shift tables, the predicted signals for **3-nitro-2-butanol** are summarized below.

**Table 1: Predicted 1H NMR Data for 3-Nitro-2-butanol**

Proton Site (on carbon)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Key Reasoning
1 (CH <sub>3</sub> )	~1.0 - 1.2	Doublet (d)	3H	Coupled to the one methine proton on C2.
2 (CH)	~4.3 - 4.7	Multiplet (m)	1H	Coupled to both the C1 methyl and the C3 methylene protons.
3 (CH <sub>2</sub> )	~4.5 - 4.9	Complex multiplet	2H	Diastereotopic protons, further deshielded by the adjacent nitro group [1].
4 (CH <sub>3</sub> )	~2.0 - 2.2	Doublet (d)	3H	Coupled to the protons on C3.

This characterization workflow outlines the key steps for your analysis:



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## Experimental Protocol for NMR Characterization

For reliable results, you should follow a detailed experimental protocol. Here is a methodology adapted from standard procedures for organic compounds [3] [4]:

- **Sample Preparation:**

- Dissolve approximately **20-30 mg** of **3-nitro-2-butanol** in **0.6 mL** of a suitable deuterated solvent. Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated acetone (acetone- $d_6$ ) are common choices.
  - Add a small amount (1-2 drops) of **Tetramethylsilane (TMS)** as an internal reference standard ( $\delta = 0$  ppm) [4].
- **Data Acquisition:**
    - Use a standard NMR spectrometer (e.g., 300 MHz or higher) for better resolution [5].
    - Set the proton observation frequency ( $^1\text{H}$  NMR).
    - Parameters: Typically, a pulse width of  $30^\circ$ , acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
    - Collect **16-32 scans** to achieve a good signal-to-noise ratio [3].
  - **Data Processing and Analysis:**
    - Apply **Fourier Transform** to convert the raw FID (Free Induction Decay) signal into a readable spectrum [4].
    - Calibrate the spectrum using the TMS reference peak at 0 ppm.
    - Analyze the chemical shifts, integration values, and coupling constants (J) in Hz.

## Comparison with Related Butanol Isomers

The table below compares the predicted NMR features of **3-nitro-2-butanol** with its parent alcohol, 2-butanol, highlighting the profound effect of the nitro group.

**Table 2: Comparative NMR Features: 2-Butanol vs. 3-Nitro-2-butanol**

Feature	2-Butanol (for comparison) [3] [1]	3-Nitro-2-butanol (Predicted)
General Structure	$\text{CH}_3\text{-CH}_2\text{-CH(OH)-CH}_3$	$\text{CH}_3\text{-CH(NO}_2\text{)-CH(OH)-CH}_3$
Key Modifying Group	Hydroxyl (-OH) only	Hydroxyl + Nitro (-NO <sub>2</sub> )
C3 Proton Shifts	~2.3 - 2.6 ppm (CH <sub>2</sub> , deshielded by OH)	~4.5 - 4.9 ppm (CH <sub>2</sub> , strongly deshielded by NO <sub>2</sub> )

Feature	2-Butanol (for comparison) [3] [1]	3-Nitro-2-butanol (Predicted)
C3 Proton Multiplicity	6 signals (complex) due to diastereotopic protons and chirality [1]	Complex multiplet due to diastereotopic protons and multiple couplings
C4 Proton Shifts	~0.9 - 1.1 ppm (CH <sub>3</sub> )	~2.0 - 2.2 ppm (CH <sub>3</sub> , deshielded by NO <sub>2</sub> )

## Key Insights for Researchers

- **Confirm Molecular Identity:** The combination of chemical shifts, integration, and coupling patterns serves as a fingerprint to confirm the identity and purity of your synthesized **3-nitro-2-butanol**.
- **Probe the Electronic Environment:** The significant downfield shift of the protons on C3 provides direct experimental evidence of the strong electron-withdrawing nature of the nitro group, which can be correlated with the molecule's reactivity.
- **Detect Chiral Centers:** The presence of complex, non-equivalent signals for the C3 methylene protons is a strong NMR indicator of a chiral center elsewhere in the molecule (in this case, at C2) [1].

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